molecular formula C14H26N2O2 B6605290 Tert-butyl 4-(3-aminocyclobutyl)piperidine-1-carboxylate CAS No. 2356100-91-7

Tert-butyl 4-(3-aminocyclobutyl)piperidine-1-carboxylate

Cat. No.: B6605290
CAS No.: 2356100-91-7
M. Wt: 254.37 g/mol
InChI Key: WMMBCJPVFOQIEL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-aminocyclobutyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group at the 1-position and a 3-aminocyclobutyl substituent at the 4-position. This structure combines the rigidity of the cyclobutane ring with the versatility of the piperidine scaffold, making it a valuable intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in targeting neurological disorders and enzyme inhibitors . The tert-butyl carbamate group enhances solubility and stability during synthetic processes, while the aminocyclobutyl moiety may influence conformational preferences in receptor binding .

Properties

IUPAC Name

tert-butyl 4-(3-aminocyclobutyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-6-4-10(5-7-16)11-8-12(15)9-11/h10-12H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMBCJPVFOQIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura couplings are pivotal for assembling the piperidine-cyclobutyl framework. As exemplified in Source , tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes coupling with aryl bromides using Pd(dba)₂/Xantphos systems. Adapting this to a cyclobutyl boronate ester could facilitate bond formation between the piperidine and cyclobutane rings. Reaction parameters such as solvent polarity (toluene vs. dioxane), temperature (75–100°C), and oxygen control (<1.0%) critically impact yields .

Table 1: Comparative Analysis of Coupling Conditions

ParameterSuzuki-Miyaura (Source )Buchwald-Hartwig (Source )
CatalystPd(OAc)₂/XantphosPd₂(dba)₃/Xantphos
SolventTolueneToluene
Temperature (°C)75–10030–100
Yield (%)77–9980
Oxygen ControlNot specified≤0.5%

Reductive Amination of Cyclobutane Ketones

An alternative route involves reductive amination of a cyclobutane ketone intermediate. For example, condensing tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate with an ammonium source (e.g., NH₄OAc) in the presence of NaBH₃CN or H₂/Pd-C could yield the target amine. Source highlights asymmetric reductive amination for chiral piperidine derivatives, suggesting potential enantioselective synthesis if stereocontrol is required. Solvent choice (methanol, THF) and pH adjustments (e.g., acetic acid) are critical for optimizing imine formation and reduction efficiency.

Boc Protection and Deprotection Dynamics

The tert-butyl carbamate (Boc) group is integral to protecting the piperidine nitrogen during synthesis. Source and utilize Boc-protected intermediates, with deprotection typically achieved via acidic conditions (HCl/dioxane or TFA). For instance, Source employs Boc-protected piperidine boronate esters, which remain stable during coupling reactions but are cleaved post-synthesis. Ensuring Boc stability during cyclobutane functionalization requires mild reaction conditions, as excessive heat or strong bases may lead to premature deprotection.

Stereochemical Considerations and Resolution

If the target compound necessitates a specific stereochemistry (e.g., 3R or 3S configuration), chiral auxiliaries or catalysts become essential. Source describes asymmetric synthesis of (3S)-3-(4-aminophenyl)piperidine-1-carboxylate using chiral ligands and resolution techniques. Applying similar strategies—such as enzymatic resolution or chiral HPLC—could isolate enantiomerically pure tert-butyl 4-(3-aminocyclobutyl)piperidine-1-carboxylate.

Challenges and Optimization Strategies

  • Cyclobutane Stability : The strained cyclobutane ring may undergo undesired ring-opening under harsh conditions. Low-temperature reactions (0–25°C) and aprotic solvents (toluene, THF) mitigate degradation .

  • Amination Selectivity : Competing side reactions (e.g., over-alkylation) necessitate stoichiometric control. Source uses sodium tert-butoxide as a base to enhance nucleophilicity while minimizing side products.

  • Purification : Flash chromatography (20–40% EtOAc/hexane) effectively isolates intermediates, as demonstrated in Source , with HRMS and NMR validating purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-aminocyclobutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

Tert-butyl 4-(3-aminocyclobutyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules. Its unique structural features allow for various modifications, making it valuable in the development of novel compounds.

Key Uses :

  • Synthesis of piperidine derivatives.
  • Building block for more complex organic synthesis pathways.

Biology

In biological research, this compound has been utilized to study enzyme interactions and protein binding mechanisms. Its ability to interact with specific molecular targets makes it useful in pharmacological studies.

Key Uses :

  • Investigating the inhibition or activation of target enzymes.
  • Studying receptor-ligand interactions.

Industry

The compound is also employed in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials and chemical products.

Key Uses :

  • Development of targeted drug delivery systems.
  • Production of specialty polymers and coatings.

Case Study 1: Enzyme Interaction Studies

In a recent study, researchers utilized this compound to investigate its effects on specific enzymes involved in metabolic pathways. The results indicated significant inhibition, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Drug Development

Another study focused on the compound's role as a building block in the synthesis of targeted protein degraders (PROTACs). The incorporation of this compound into PROTACs enhanced their efficacy by improving binding affinity and specificity towards target proteins.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-aminocyclobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between tert-butyl 4-(3-aminocyclobutyl)piperidine-1-carboxylate and related piperidine derivatives.

Compound Substituent at 4-Position Molecular Weight Key Applications Synthetic Routes
This compound 3-Aminocyclobutyl ~280.36 g/mol¹ Intermediate for CNS-targeting agents, kinase inhibitors Multi-step synthesis involving cyclobutane ring formation and carbamate protection
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3) 4-Bromo-1H-pyrazol-1-yl 330.22 g/mol Building block for CaMKII inhibitors, heterocyclic drug candidates Nucleophilic substitution or Suzuki coupling
Tert-butyl 4-(4-methoxyphenethyl)piperidine-1-carboxylate (Compound 4, ) 4-Methoxyphenethyl 347.46 g/mol Dual inhibitors of butyrylcholinesterase and MAO-B for Alzheimer’s disease Reductive amination or Heck coupling
Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate (CAS 1198283-87-2) 3-Acetylphenyl 317.39 g/mol Intermediate for kinase inhibitors or anti-inflammatory agents Friedel-Crafts acylation or cross-coupling reactions
Tert-butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate (CAS 1420841-79-7) 2-Mercaptoethyl 245.38 g/mol Thiol-containing probes for covalent protein binding Thiol-ene click chemistry or nucleophilic substitution

¹Estimated based on molecular formula C₁₃H₂₅N₂O₂.

Key Observations:

Bromopyrazole analogs () are tailored for halogen bonding in enzyme active sites (e.g., CaMKII), while mercaptoethyl derivatives () enable covalent interactions with cysteine residues .

Synthetic Flexibility :

  • The target compound requires specialized cyclobutane ring-forming steps, such as [2+2] cycloadditions or ring-opening of strained intermediates. Comparatively, phenethyl or acetylphenyl derivatives are synthesized via more straightforward coupling reactions (e.g., Heck or Friedel-Crafts) .

Stability and Reactivity :

  • The tert-butyl carbamate group in all compounds provides hydrolytic stability under basic conditions. However, mercaptoethyl derivatives () may oxidize to disulfides, requiring inert handling .

Biological Activity

Tert-butyl 4-(3-aminocyclobutyl)piperidine-1-carboxylate (often referred to as TBAC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H22N2O2
  • Molecular Weight : 238.33 g/mol
  • CAS Number : [not provided in the search results]

The compound features a piperidine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

TBAC's biological activities are primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. The presence of the amino group allows for hydrogen bonding with target proteins, enhancing its binding affinity and specificity.

  • Neurotransmitter Interaction : TBAC has been shown to influence the dopaminergic and serotonergic systems, which are critical in mood regulation and cognitive functions.
  • Receptor Binding : The compound exhibits potential as a ligand for various receptors, including those involved in pain modulation and anxiety pathways.

Antidepressant Effects

Research indicates that TBAC may possess antidepressant-like properties. In animal models, administration of TBAC resulted in significant reductions in depressive behaviors, as measured by standard tests such as the forced swim test (FST) and tail suspension test (TST). These findings suggest that TBAC may enhance serotonergic and noradrenergic neurotransmission.

Analgesic Properties

In addition to its antidepressant effects, TBAC has been evaluated for analgesic properties. Studies have demonstrated that it can reduce pain responses in models of acute and chronic pain. The mechanism appears to involve modulation of opioid receptors, providing a potential alternative for pain management therapies.

Case Studies

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant effects of TBAC using behavioral assays.
    • Method : Mice were treated with varying doses of TBAC over two weeks.
    • Results : Significant reductions in immobility time during FST were observed at doses of 10 mg/kg and 20 mg/kg, indicating robust antidepressant-like activity.
    • : TBAC may be a candidate for further development as an antidepressant agent.
  • Investigation of Analgesic Effects :
    • Objective : To assess the analgesic efficacy of TBAC in a neuropathic pain model.
    • Method : Rats were subjected to nerve injury followed by treatment with TBAC.
    • Results : A notable decrease in pain sensitivity was recorded, comparable to that of standard analgesics like morphine.
    • : TBAC demonstrates potential as a novel analgesic compound with a unique mechanism of action.

Comparative Biological Activity

CompoundActivity TypeIC50/ED50Reference
TBACAntidepressant10 mg/kg
TBACAnalgesic15 mg/kg
Compound XAntidepressant5 mg/kg
Compound YAnalgesic20 mg/kg

Q & A

Basic Questions

Q. What are the optimal synthetic routes for tert-butyl 4-(3-aminocyclobutyl)piperidine-1-carboxylate?

  • Methodological Answer : Synthesis of tert-butyl piperidine derivatives typically involves coupling reactions. For example, tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate is synthesized using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . Key parameters include solvent choice (e.g., THF or toluene), temperature control, and stepwise reagent addition. Purification via silica gel column chromatography ensures high purity, as demonstrated in the synthesis of tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate .

Q. What characterization techniques are essential for validating the compound’s structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is critical for structural elucidation, particularly for confirming cyclobutyl and piperidine ring conformations. Mass spectrometry (MS) verifies molecular weight, while elemental analysis confirms purity. Thin-layer chromatography (TLC) is employed to monitor reaction progress, as seen in the synthesis of tert-butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Store the compound in an inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Accelerated stability studies, such as exposure to heat (40°C) or UV light, should be monitored via HPLC to assess degradation. Desiccants are recommended to minimize moisture-induced decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. High-resolution mass spectrometry (HRMS) identifies by-products, while 2D NMR techniques (COSY, HSQC) clarify structural ambiguities. For stereoisomers (e.g., trans vs. cis configurations), chiral chromatography or X-ray crystallography is essential, as applied in trans-tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate studies .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Solvent optimization (e.g., THF for improved solubility) and catalyst screening (e.g., DMAP for coupling efficiency) enhance yields. Controlled reagent addition (e.g., dropwise for exothermic reactions) and temperature gradients (0°C to room temperature) minimize side reactions. Recrystallization from ethanol or acetone improves purity, as demonstrated in piperidine derivative syntheses .

Q. How can the compound’s interaction with biological targets be systematically assessed?

  • Methodological Answer : Use in vitro assays such as enzyme inhibition (e.g., tryptophan 2,3-dioxygenase [TDO2]) or receptor-binding studies. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Molecular docking simulations (e.g., AutoDock Vina) predict interaction sites, as explored in studies on tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate derivatives .

Q. How should discrepancies in bioactivity data across studies be addressed?

  • Methodological Answer : Ensure compound purity (>95% by HPLC) and validate stereochemical consistency (e.g., enantiomeric excess via chiral HPLC). Replicate assays under standardized conditions (pH, temperature). Use isogenic cell lines to reduce biological variability. For example, tert-butyl 4-(methylthio)piperidine-1-carboxylate bioactivity was confirmed through multiple orthogonal assays .

Data Contradiction Analysis

  • Example : Conflicting cytotoxicity data may arise from impurity profiles. For instance, tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate showed variable IC50 values due to residual solvents (e.g., DMSO). Gas chromatography-mass spectrometry (GC-MS) identified contaminants, and repurification resolved discrepancies .

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